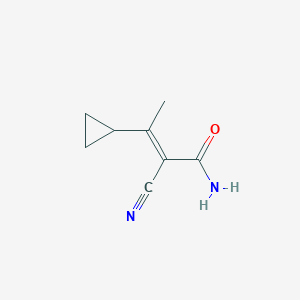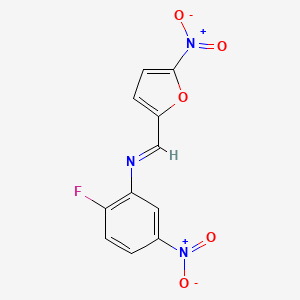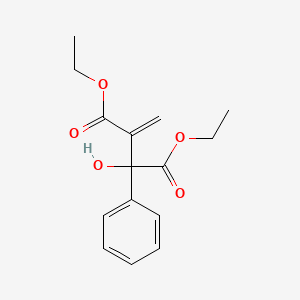
Ethyl 4-(3-(diethylamino)propoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(3-(diethylamino)propoxy)benzoate: is a chemical compound with the molecular formula C16H25NO3. It is an ester derivative of benzoic acid and is known for its applications in various fields, including pharmaceuticals and industrial chemistry. This compound is characterized by the presence of a diethylamino group attached to a propoxy chain, which is further connected to the benzoate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-(diethylamino)propoxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst. The resulting ethyl 4-hydroxybenzoate is then reacted with 3-(diethylamino)propyl chloride under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound often employs continuous-flow synthesis techniques to optimize reaction times and improve yield. The use of catalysts and controlled reaction environments ensures high purity and efficiency in the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-(3-(diethylamino)propoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and amines are employed under basic or acidic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates.
Applications De Recherche Scientifique
Chemistry: Ethyl 4-(3-(diethylamino)propoxy)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized in the study of enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules .
Medicine: Its structure allows it to interact with specific receptors in the nervous system, providing pain relief .
Industry: In the industrial sector, this compound is used in the formulation of coatings, adhesives, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of Ethyl 4-(3-(diethylamino)propoxy)benzoate involves its interaction with specific molecular targets, such as ion channels and receptors in the nervous system. The diethylamino group enhances its binding affinity to these targets, leading to the modulation of ion flow and subsequent physiological effects . The compound’s ester linkage allows it to be hydrolyzed by esterases, releasing the active moiety that exerts its effects .
Comparaison Avec Des Composés Similaires
Ethyl 4-(dimethylamino)benzoate: This compound is structurally similar but contains a dimethylamino group instead of a diethylamino group.
Uniqueness: Ethyl 4-(3-(diethylamino)propoxy)benzoate is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities. The presence of the diethylamino group enhances its lipophilicity and membrane permeability, making it more effective in certain applications compared to its analogs .
Propriétés
Numéro CAS |
25773-03-9 |
|---|---|
Formule moléculaire |
C16H25NO3 |
Poids moléculaire |
279.37 g/mol |
Nom IUPAC |
ethyl 4-[3-(diethylamino)propoxy]benzoate |
InChI |
InChI=1S/C16H25NO3/c1-4-17(5-2)12-7-13-20-15-10-8-14(9-11-15)16(18)19-6-3/h8-11H,4-7,12-13H2,1-3H3 |
Clé InChI |
HSRNJERDRZQKCC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCOC1=CC=C(C=C1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[1,3-Phenylenebis(1-methyl-ethylidene)]bisphenyl cyanate](/img/structure/B14802278.png)

![(1S)-1-[(4-Methylbenzenesulfonyl)oxy]but-3-EN-1-OL](/img/structure/B14802285.png)

![(S)-12-((R)-10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-hydroxy-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B14802305.png)
![N,N'-bis[(E)-(2,4-dichlorophenyl)methylidene]-2-nitrobenzene-1,4-diamine](/img/structure/B14802314.png)
![4-Methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B14802323.png)



![N-(2-methoxyethyl)-6-oxaspiro[4.5]decan-9-amine](/img/structure/B14802349.png)
![methyl 4-{[(E)-(4-bromophenyl)methylidene]amino}benzoate](/img/structure/B14802350.png)

![(1R,2R,3S,6R,7S,10S)-2-ethyl-6-methyl-10-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione](/img/structure/B14802363.png)
